molecular formula C24H19ClN2O3 B11346413 N-benzyl-5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11346413
M. Wt: 418.9 g/mol
InChI Key: YESGPTDVFINRNJ-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the benzyl, chlorophenyl, and methoxyphenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methoxy groups.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
  • N-(4-methoxyphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-benzyl-5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific combination of substituents on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methoxyphenyl groups may enhance its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

N-benzyl-5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H19ClN2O3/c1-29-21-13-11-20(12-14-21)27(16-17-5-3-2-4-6-17)24(28)22-15-23(30-26-22)18-7-9-19(25)10-8-18/h2-15H,16H2,1H3

InChI Key

YESGPTDVFINRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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